2-Amino-3-(oxan-4-yloxy)propanoic acid

Description

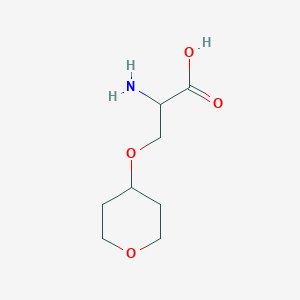

2-Amino-3-(oxan-4-yloxy)propanoic acid is a synthetic α-amino acid derivative characterized by a tetrahydropyran (oxan) ring linked via an ether (-O-) group to the propanoic acid backbone. The oxan-4-yloxy group distinguishes it from other derivatives by introducing steric bulk and altered solubility profiles, which may influence its pharmacokinetic or biochemical behavior.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-amino-3-(oxan-4-yloxy)propanoic acid |

InChI |

InChI=1S/C8H15NO4/c9-7(8(10)11)5-13-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) |

InChI Key |

AGZGBTYKFITHFS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-3-(oxan-4-yloxy)propanoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of the oxan-4-yloxy substituent onto the propanoic acid backbone.

- Protection and deprotection of amino groups to control reactivity during multi-step synthesis.

- Maintenance of stereochemical integrity at the amino acid chiral center.

- Use of appropriate reagents and conditions to achieve selective ether formation without side reactions.

The compound is structurally related to serine derivatives where the hydroxyl group is substituted by an oxane ring via an ether linkage.

Detailed Synthetic Routes

Etherification of Amino Acid Derivatives

A common approach involves the etherification of a protected serine or 3-hydroxypropanoic acid derivative with a tetrahydropyran (oxane) moiety. The general sequence is:

- Protection of the amino group of serine or 3-hydroxypropanoic acid to prevent unwanted reactions (e.g., using Boc or Fmoc groups).

- Activation of the hydroxyl group on the amino acid side chain, typically by converting it into a leaving group such as a tosylate or mesylate.

- Nucleophilic substitution with tetrahydropyran-4-ol or its derivatives to form the oxan-4-yloxy ether linkage.

- Deprotection of the amino group to yield the target compound.

This method ensures regioselective formation of the ether bond at the 3-position of the propanoic acid while preserving the amino acid backbone.

Use of Protected Intermediates and Controlled Conditions

- Reaction temperatures are carefully controlled, typically ranging from 0 to 120 °C depending on the step, to avoid racemization or decomposition.

- Reaction times vary from minutes to several hours based on reagent reactivity.

- pH adjustments and solvent extractions are employed to isolate intermediates and final products effectively.

Reagents and Conditions

The synthesis often utilizes:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino group protection | Boc anhydride, Fmoc chloride, or similar | Protect amino group during synthesis |

| Hydroxyl activation | Tosyl chloride, mesyl chloride | Convert hydroxyl into a good leaving group |

| Ether formation | Tetrahydropyran-4-ol, potassium carbonate or base | Nucleophilic substitution to form ether |

| Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Remove protecting groups to free amino acid |

These reagents are chosen to maximize yield and purity while minimizing side reactions.

Research Findings and Data Tables

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Protection → Activation → Etherification → Deprotection | Stepwise synthesis with protecting groups | High selectivity, stereochemical control | Multi-step, requires purification at each step |

| Direct nucleophilic substitution | Direct substitution on activated amino acid derivative | Simpler, fewer steps | Risk of side reactions, lower yield |

| Oxidation/Reduction modifications | Functional group interconversions | Enables access to derivatives | Additional steps, requires careful control |

Reaction Conditions and Yields (Representative Data)

| Reaction Step | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Amino group protection | 0–25 | 1–2 | 90–95 | Mild conditions preserve chirality |

| Hydroxyl activation | 0–5 | 0.5–1 | 85–90 | Low temperature minimizes side reactions |

| Ether formation | 50–100 | 2–6 | 75–85 | Base-mediated nucleophilic substitution |

| Deprotection | 0–25 | 1–3 | 90–95 | Acidic conditions remove protecting groups |

Analytical Characterization

To confirm the structure and purity of this compound, the following analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence of the oxane ring and amino acid backbone.

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation pattern.

- High Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

- X-ray Crystallography or Differential Scanning Calorimetry (DSC) : Used for polymorph identification and stability assessment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-4-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxane ring to other functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Amino-3-(oxan-4-yloxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid backbone allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Example: (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid

Structural and Functional Insights

Oxan-4-yl vs. The oxan-4-yloxy group may enhance solubility due to the ether linkage, though this requires experimental validation.

Heterocyclic Modifications Thiophen-2-yl () and thiazole-containing derivatives () exhibit distinct bioactivities.

In contrast, methoxy and dihydroxy groups () may confer antioxidant properties or influence solubility.

Quinoline and Indole Derivatives Quinoline-based analogs () and 5-bromo-L-tryptophan () highlight the role of aromatic systems in pharmacological activity. These structures are prevalent in antimalarial or neurotransmitter research, suggesting divergent applications compared to the oxan-substituted target compound.

Research and Therapeutic Implications

- Antimicrobial Potential: Thiazole-modified amino acids () demonstrate non-toxic antimycobacterial activity, emphasizing the importance of heterocyclic substituents in drug design.

- Biocatalysis: Thiophen-2-yl derivatives () serve as substrates in enzymatic reactions, underscoring the utility of tailored amino acids in synthetic biology.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-Amino-3-(oxan-4-yloxy)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Synthesis Overview : The compound’s synthesis likely involves multi-step protocols, including:

- Amino Acid Backbone Preparation : Starting with a substituted benzaldehyde or pyran derivative (e.g., oxan-4-yloxy precursors) for functionalization .

- Coupling Reactions : Introducing the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., THF, DMF) and catalysts like palladium or copper .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .

- Optimization : Critical parameters include temperature (often 60–100°C for coupling), solvent polarity, and stoichiometric ratios. Purity is enhanced via HPLC or recrystallization, though proprietary methods may limit reproducibility .

Q. What spectroscopic methods are recommended for characterizing this compound, and how are data interpreted?

- Primary Techniques :

- NMR Spectroscopy : H and C NMR identify the oxan-4-yloxy group (e.g., δ 3.5–4.5 ppm for tetrahydropyran oxygen-linked protons) and amino acid backbone (δ 1.5–2.5 ppm for α-protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~217 g/mol) and fragmentation patterns for structural validation .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Methodology :

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ATP .

- Cell-Based Assays : Measure cytotoxicity (via MTT assay) or receptor binding (e.g., fluorescence polarization) in cell lines expressing relevant targets .

- In Vivo Models : Pharmacokinetic studies in rodents assess bioavailability, with LC-MS/MS quantifying plasma concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Strategies :

- Assay Standardization : Control variables like buffer pH, temperature, and cell passage number to minimize variability .

- Structural Analog Comparison : Synthesize and test analogs (e.g., pyrimidine vs. pyridine substituents) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use computational tools (e.g., Bayesian modeling) to reconcile disparate datasets and identify confounding factors .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methods :

- Molecular Docking : Software like AutoDock Vina models interactions with protein active sites, prioritizing hydrogen bonds with the oxan-4-yloxy oxygen .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

- QSAR Modeling : Regression analysis correlates electronic properties (e.g., logP, polar surface area) with activity data to guide analog design .

Q. How can enantiomeric purity of this compound be achieved and validated?

- Synthesis :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates in asymmetric synthesis .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers in racemic mixtures .

- Validation :

- Chiral HPLC : Columns with cyclodextrin stationary phases separate enantiomers, with retention times compared to standards .

- Optical Rotation : Polarimetry confirms specific rotation values (e.g., [α] = +15° for the R-enantiomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.